

An In-depth Technical Guide to 6-Methyl-4-chromanone: Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-4-chromanone

Cat. No.: B1361120

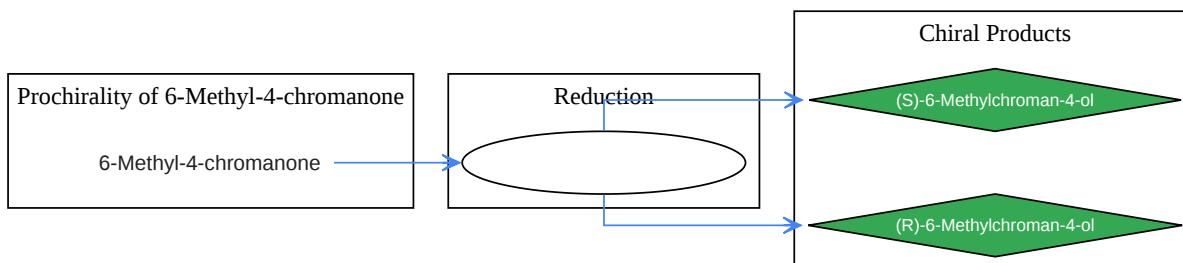
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its core structure, a chromanone scaffold, is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of **6-Methyl-4-chromanone**. Detailed experimental protocols for its synthesis and analytical characterization are also presented to support researchers in their drug development endeavors.

Chemical Structure and Identification


6-Methyl-4-chromanone, systematically named 6-methyl-2,3-dihydrochromen-4-one, is a bicyclic compound consisting of a benzene ring fused to a dihydropyranone ring. A methyl group is substituted at the 6-position of the aromatic ring.

Identifier	Value
IUPAC Name	6-methyl-2,3-dihydrochromen-4-one[1]
CAS Number	39513-75-2[1]
Molecular Formula	C ₁₀ H ₁₀ O ₂ [1]
Molecular Weight	162.19 g/mol
SMILES	Cc1ccc2OCCC(=O)c2c1
InChI	InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3
InChIKey	RJHXEPLSJAVTFW-UHFFFAOYSA-N

Stereochemistry

An analysis of the structure of **6-Methyl-4-chromanone** reveals the absence of any chiral centers in its ground state. The molecule is achiral and does not exhibit stereoisomerism. The InChIKey, RJHXEPLSJAVTFW-UHFFFAOYSA-N, confirms its achiral nature.

However, **6-Methyl-4-chromanone** is a prochiral molecule. The carbonyl carbon at the C4 position is sp²-hybridized and trigonal planar. This carbonyl group presents two enantiotopic faces. Reduction of the carbonyl group to a hydroxyl group leads to the formation of a new stereocenter at the C4 position, resulting in a chiral alcohol. The enantioselective reduction of **6-Methyl-4-chromanone** has been demonstrated using biocatalysts, yielding the corresponding (R)-chiral alcohol, highlighting its utility in asymmetric synthesis.

[Click to download full resolution via product page](#)

Prochiral nature and enantioselective reduction of **6-Methyl-4-chromanone**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **6-Methyl-4-chromanone** is provided below.

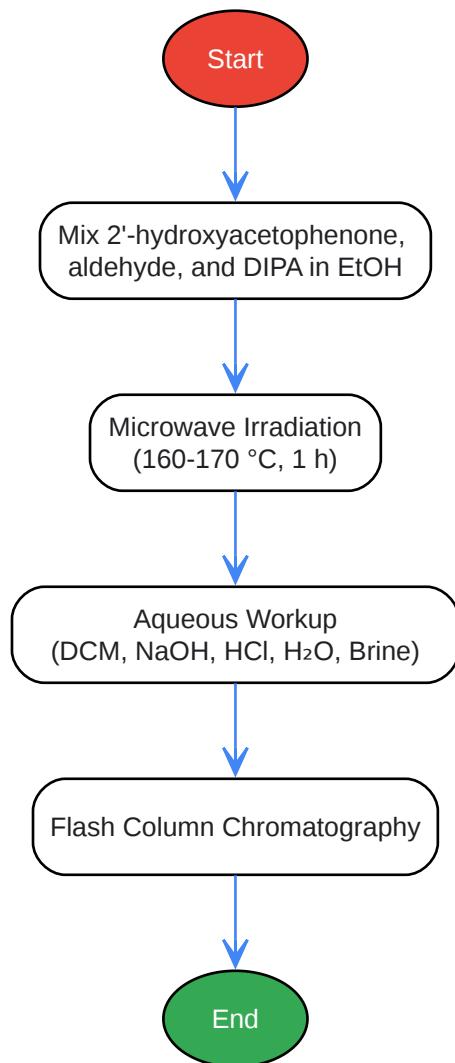
Physical Properties

Property	Value
Appearance	Solid
Melting Point	31-35 °C
Boiling Point	141-143 °C at 13.5 mmHg
Density	1.071 g/mL at 25 °C

Spectroscopic Data

Technique	Key Data
¹ H NMR	Data available in public databases such as PubChem. [1]
¹³ C NMR	Data available in public databases such as SpectraBase. [2]
Infrared (IR)	Data available in public databases such as PubChem. [1]
Mass Spectrometry (MS)	Data available in public databases such as PubChem. [1]

Experimental Protocols


While a specific, detailed protocol solely for the synthesis of **6-Methyl-4-chromanone** is not readily available in the surveyed literature, several well-established methods for the synthesis of substituted chromanones can be adapted.

Synthesis via Microwave-Assisted Aldol Condensation

A general and efficient method for the synthesis of 2-substituted chroman-4-ones involves a microwave-assisted, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aldehyde.^[3] To synthesize **6-Methyl-4-chromanone**, 2'-hydroxy-5'-methylacetophenone would be the required starting material.

General Procedure:^[3]

- To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).
- Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
- After cooling, dilute the mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
- Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

[Click to download full resolution via product page](#)

Workflow for the synthesis of chroman-4-ones.

Synthesis via Kabbe Condensation

The Kabbe condensation provides another route to chromanone derivatives.^[4] This method involves the reaction of a 2'-hydroxyacetophenone with a ketone in the presence of pyrrolidine and an acid catalyst.

General Procedure:^[4]

- Charge a flame-dried round-bottom flask with pyrrolidine and anhydrous DMSO under a nitrogen atmosphere.

- Add butyric acid to the solution.
- Add the appropriate ketone and stir the mixture.
- Add a solution of the 2'-hydroxyacetophenone in DMSO.
- Stir the reaction mixture at ambient temperature until completion, monitoring by TLC.
- Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Analytical Protocols

The characterization of **6-Methyl-4-chromanone** is typically performed using a combination of standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, multiplicities, and coupling constants of the protons and carbons.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the carbonyl (C=O) stretching vibration.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
- Chromatography: Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to assess the purity of the synthesized compound.

Conclusion

6-Methyl-4-chromanone is an achiral, prochiral molecule with a well-defined structure that makes it a versatile intermediate in the synthesis of more complex, biologically active

compounds. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties. The outlined synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-4-chromanone | C10H10O2 | CID 584354 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methyl-4-chromanone: Structure and Stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361120#6-methyl-4-chromanone-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com